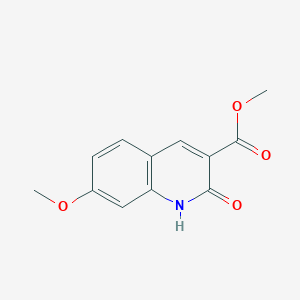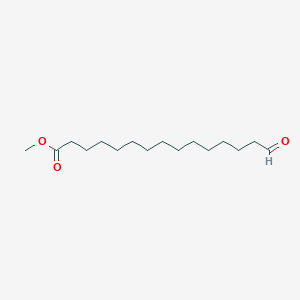
Methyl 15-oxopentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-oxopentadecanoate is an organic compound with the molecular formula C16H30O3 It is an ester derivative of pentadecanoic acid, featuring a ketone functional group at the 15th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-oxopentadecanoate typically involves the esterification of 15-oxopentadecanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 15-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-oxopentadecanoic acid.
Reduction: 15-hydroxypentadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 15-oxopentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl 15-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 15-oxopentadecanoic acid, which can then participate in various biochemical reactions. The ketone group can also interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-oxopentadecanoate: Another ester derivative of pentadecanoic acid with a ketone group at the 7th carbon position.
Methyl 15-hydroxypentadecanoate: An ester derivative with a hydroxyl group at the 15th carbon position.
Uniqueness
Methyl 15-oxopentadecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C16H30O3 |
|---|---|
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
methyl 15-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
Clave InChI |
JXGUSXFVBFQDJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


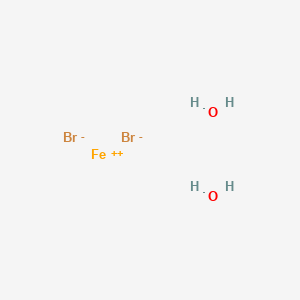
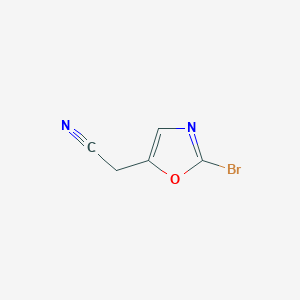
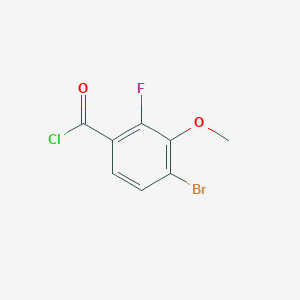
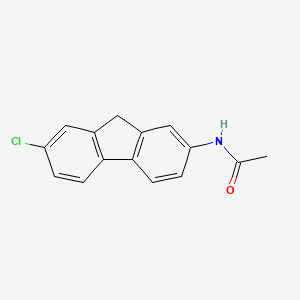
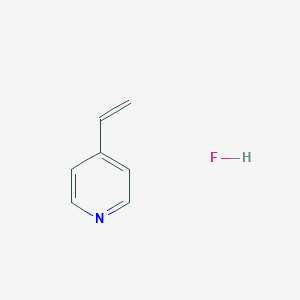

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
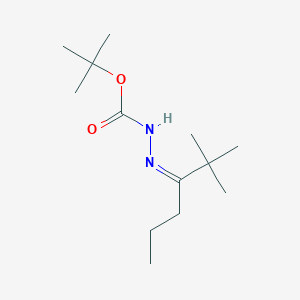

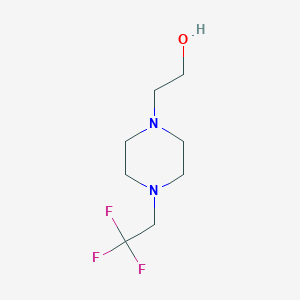
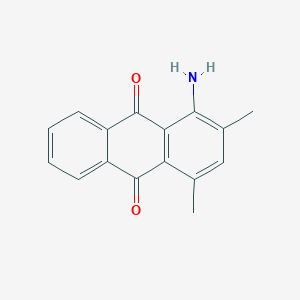
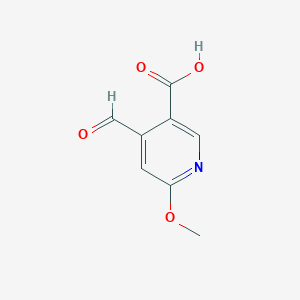
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
